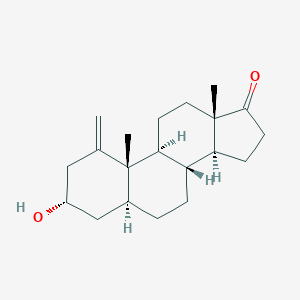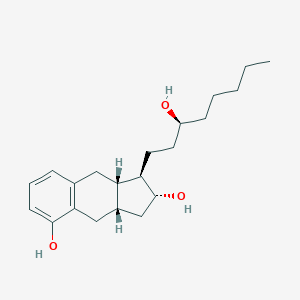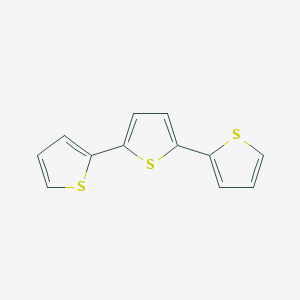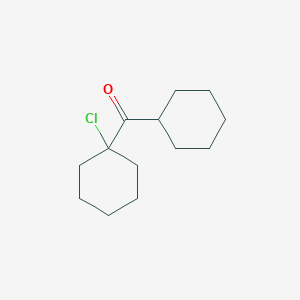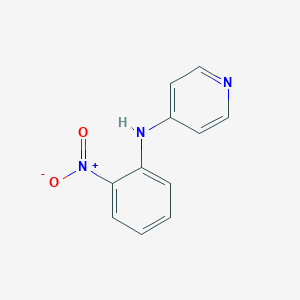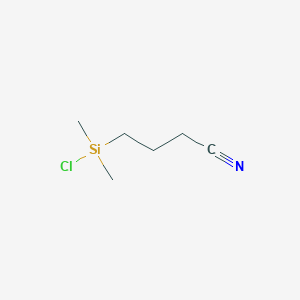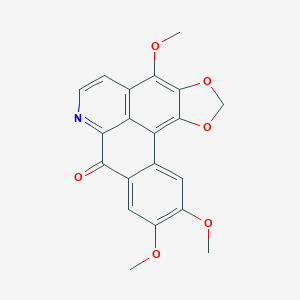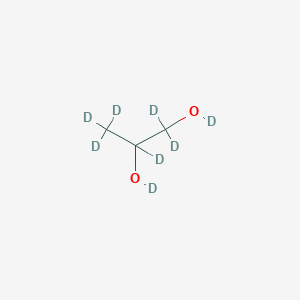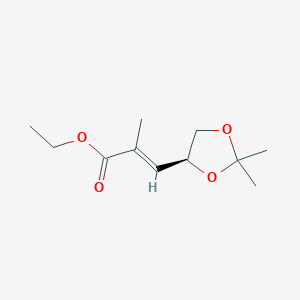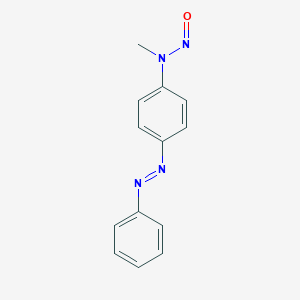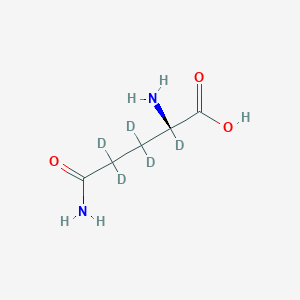
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
Descripción general
Descripción
Synthesis Analysis
In the synthesis of related compounds, the papers describe methods that could potentially be adapted for the synthesis of "(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid". For instance, the synthesis of S-2-amino-5-azolylpentanoic acids involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles, followed by deprotection steps . This method could be modified to incorporate deuterium atoms at the appropriate positions on the pentanoic acid backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to "(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid" has been studied using techniques such as X-ray diffraction analysis. For example, the crystal structure of a related compound was determined, providing insights into the stereochemistry and conformation of these types of molecules . Such structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The papers do not provide specific reactions for "(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid", but they do discuss the reactivity of similar compounds. For example, upon deprotonation, a related compound becomes a tridentate monoanionic chelating ligand, which can react with metal ions to form complexes . This suggests that the compound may also exhibit interesting reactivity, particularly in the context of coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid" have been characterized using various spectroscopic techniques. Vibrational spectroscopy and DFT calculations have been employed to study the structure and properties of a dipeptide, providing detailed information on the vibrational modes and electronic structure . These methods could be applied to the compound of interest to gain a comprehensive understanding of its properties.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Medical Imaging
- A novel glutamine derivative, closely related to the compound , was synthesized for potential use in tumor imaging. This derivative showed promise in targeting the system L transporter associated with enhanced glutamine metabolism in cancer cells (Huang et al., 2019).
Biochemical Synthesis Techniques
- A method for preparing any isotopomer of 5-aminolevulinic acid, which shares structural similarities with the target compound, was described. This approach is significant in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003).
Potential in Cancer Treatment
- An efficient synthesis protocol was developed for a compound that could be a precursor for a PET radiotracer, indicating potential applications in cancer diagnosis and treatment (Liu et al., 2017).
Chemical Structure Analysis
- The synthesis, structure, and electrochemistry of W(CO)5 complexes of related compounds were examined, providing insights into their thermal stability and potential applications in bioconjugation and tracking (Kowalski et al., 2009).
Chemical and Biological Applications
- Levulinic acid, also known as 4-oxopentanoic acid, has been identified as a promising platform chemical for synthesizing useful compounds, indicating the broad potential of derivatives like (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid (Malu et al., 2020).
Potential in Organic Synthesis
- Research on the synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride, a related compound, might provide insights into the synthesis routes and applications of the target compound in organic chemistry (Yuan, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-NKXUJHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamine-2,3,3,4,4-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



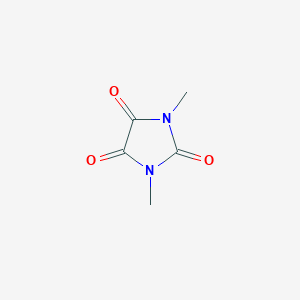
![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)
